Tetraethylammonium p-toluenesulfonate

Catalog No.
S1532814
CAS No.
733-44-8
M.F
C15H27NO3S
M. Wt
301.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium p-toluenesulfonate

CAS Number

733-44-8

Product Name

Tetraethylammonium p-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonate;tetraethylazanium

Molecular Formula

C15H27NO3S

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

QKFFSWPNFCXGIQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Synonyms

Toluene-4-sulfonic acid tetraethylammonium salt

Canonical SMILES

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Tetraethylammonium p-toluenesulfonate (TEATS) is a quaternary ammonium salt commonly used as a synthesizing agent and phase transfer catalyst. It is a bulky, hydrophobic, and soluble compound with the general formula (C2H5)4N+ C7H7O3S-. Its structure consists of a positively charged central nitrogen atom complexed with four ethyl groups and a negatively charged p-toluenesulfonate group. TEATS was first synthesized by Bobbitt and Stankovich in the 1960s and has since been widely used in various chemical and biological applications.
TEATS is a white to off-white crystalline powder with a molecular weight of 369.5 g/mol and a melting point of around 174 °C. It is soluble in polar and nonpolar organic solvents but insoluble in water. Furthermore, TEATS is a non-corrosive and non-hazardous chemical compound, making it a safe and convenient choice for many laboratory applications.
TEATS can be synthesized by the reaction of p-toluenesulfonic acid with tetraethylammonium hydroxide. The reaction takes place under mild conditions and yields high purity, making it a preferred method for TEATS synthesis. Characterization of the synthesized TEATS involves the use of various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to determine the purity, identity, and structure of the compound.
TEATS can be analyzed using various analytical methods, such as spectrophotometry, chromatography, and electrochemical techniques. These methods are used to determine the concentration and purity of the compound and are essential for research and industrial applications.
Studies have shown that TEATS has moderate bactericidal, antifungal, and antiviral properties. Furthermore, it has been found to inhibit the growth of cancer cells in vitro. TEATS is also used as a research tool to study ion channels in cell membranes, providing insight into their role in various biological processes.
TEATS is considered to have low oral and dermal toxicity and to be non-irritating to the skin and eyes. The compound has no known carcinogenic or mutagenic properties and is generally considered safe when handled and disposed of properly in laboratory settings.
TEATS is widely used in various chemical and biological applications, including as a phase transfer catalyst, electrolyte, and microfluidic transport medium. It is also used as a membrane potential modifier in electrophysiology experiments and a stabilizer in nucleic acid hybridization experiments.
Research on TEATS is ongoing and has broadened to include applications in various fields, including materials science, nanotechnology, and biomedicine. Recent research has focused on developing new synthetic methods, optimizing the performance of TEATS in chemical and biological applications and understanding its precise mechanisms of action in biological processes.
TEATS has significant potential for various academic and industrial applications in fields such as membrane science, electrochemistry, and biochemistry. It is a versatile and readily available compound that can be used in various chemical and biological applications, making it a valuable tool in scientific research.
Although TEATS has many advantages, some limitations and challenges need to be addressed. For instance, TEATS has low solubility in water, which may restrict its use in some aqueous applications. Future research should aim to improve the solubility and stability of TEATS in water-based systems. Additionally, more studies are needed to explore its toxicity and safety in different applications and environmental settings.
1. Developing new synthetic methods for TEATS
2. Exploring the use of TEATS in materials science and nanotechnology
3. Developing new applications of TEATS in biomedicine
4. Studying the effect of TEATS on ion channels in the central nervous system
5. Investigating the potential use of TEATS as a non-toxic flame retardant in polymer films
6. Designing new TEATS-based electrolytes for high-performance electrochemical devices
7. Developing new methods for the selective separation and purification of metals using TEATS
8. Studying the effect of TEATS on the catalytic properties of metal nanoparticles
9. Exploring the use of TEATS in the fabrication of biocompatible microfluidic devices
10. Investigating the interaction between TEATS and biological membranes for drug delivery applications.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

733-44-8

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, 4-methylbenzenesulfonate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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